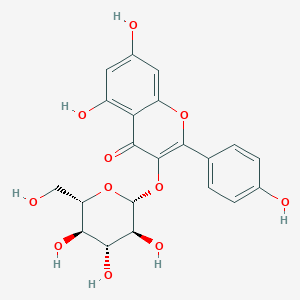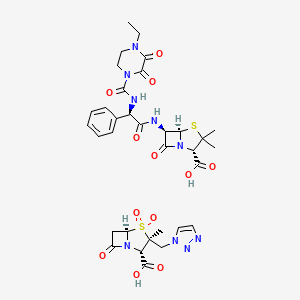
2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine
Overview
Description
6-Bromo-N-methyltryptamine is a substituted tryptamine that is a marine natural product. It is structurally characterized by the presence of a bromine atom at the 6th position of the indole ring and a methyl group attached to the nitrogen atom of the ethylamine side chain. This compound is known for its biological activity and has been isolated from marine organisms such as sponges .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine typically involves the bromination of N-methyltryptamine. One common method is the electrophilic aromatic substitution reaction, where N-methyltryptamine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired bromination at the 6th position of the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the bromination process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-methyltryptamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N-methyltryptamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Indole derivatives with various functional groups.
Reduction: N-methyltryptamine.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
6-Bromo-N-methyltryptamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other biologically active compounds.
Biology: The compound is studied for its antimicrobial properties, particularly against bacterial strains such as Pseudoalteromonas sp.
Industry: It is utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine involves its interaction with molecular targets such as the 5-HT2A receptor. As a potential antagonist, it binds to the receptor and inhibits its activity, which can modulate various physiological and behavioral functions in the central nervous system. This interaction is crucial for its potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
5,6-Dibromo-N-methyltryptamine: Another brominated tryptamine with two bromine atoms at the 5th and 6th positions.
5-Bromo-DMT: A compound with a bromine atom at the 5th position of the indole ring.
N-Methyltryptamine: The non-brominated parent compound of 2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine.
Uniqueness
6-Bromo-N-methyltryptamine is unique due to its specific bromination at the 6th position, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its potential as a 5-HT2A receptor antagonist and its antimicrobial properties make it a valuable compound for scientific research and pharmaceutical development .
Properties
IUPAC Name |
2-(6-bromo-1H-indol-3-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-13-5-4-8-7-14-11-6-9(12)2-3-10(8)11/h2-3,6-7,13-14H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAHGJRRYXTGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448550 | |
| Record name | 2-(6-bromo-1H-indol-3-yl)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209169-05-1 | |
| Record name | 2-(6-bromo-1H-indol-3-yl)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


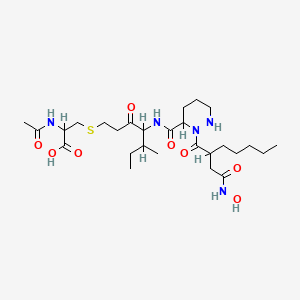
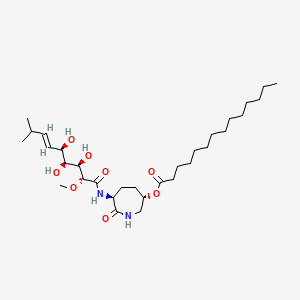
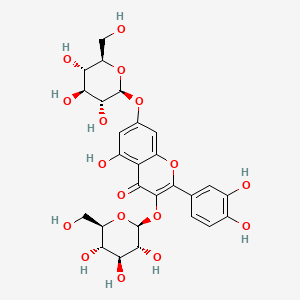
![N-[(1R)-1-(3-Methoxyphenyl)ethyl]-3-phenylpropan-1-amine](/img/structure/B1244013.png)


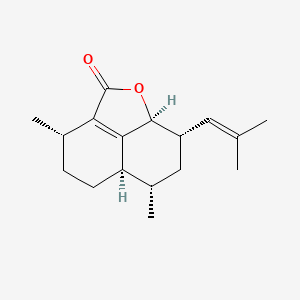


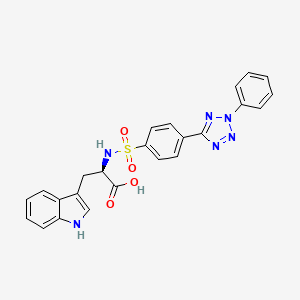
![(4aR,6aR,12aS,12bR)-9-(hydroxymethyl)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B1244027.png)
![5-chloro-N-[2-[4-[(N-cyano-N'-cyclohexylcarbamimidoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzamide](/img/structure/B1244029.png)
